molecular formula C20H25F6N2P B12054371 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate CAS No. 1176202-62-2

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate

Cat. No.: B12054371
CAS No.: 1176202-62-2
M. Wt: 438.4 g/mol
InChI Key: QMSMRHHBCWKWQO-UHFFFAOYSA-N
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Description

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is an imidazo[1,5-a]pyridinium-based ionic compound featuring a bulky 2,6-diisopropylphenyl substituent and a hexafluorophosphate (PF₆⁻) counterion. Its exact mass is 438.1420426 g/mol, as confirmed by high-resolution mass spectrometry . The compound’s structure combines a planar heteroaromatic cation with sterically demanding diisopropylphenyl groups, which enhance thermal and chemical stability. Such properties make it suitable for applications in catalysis, ionic liquids, and materials science.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1176202-62-2

Molecular Formula

C20H25F6N2P

Molecular Weight

438.4 g/mol

IUPAC Name

2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate

InChI

InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1

InChI Key

QMSMRHHBCWKWQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds through the following steps:

  • Formation of a Schiff base : 2,6-Diisopropylphenylamine reacts with 5-methylpicolinaldehyde to form an imine intermediate.

  • Cyclization : Formaldehyde facilitates ring closure via a Mannich-like reaction, generating the imidazo[1,5-a]pyridinium chloride salt.

  • Acidification : Hydrochloric acid (HCl) in ethanol protonates the nitrogen, stabilizing the cationic intermediate.

General Procedure :

  • Reactants :

    • 2,6-Diisopropylphenylamine (1 equiv)

    • 5-Methylpicolinaldehyde (1 equiv)

    • Formalin (37% formaldehyde, 1.5 equiv)

    • 3 M HCl in ethanol (1 equiv)

  • Solvent : Anhydrous ethanol (0.5 M relative to amine)

  • Conditions : Stirred at room temperature for 15 min to 4 days until a blue-fluorescent product forms (monitored by TLC).

  • Work-up : Concentration under reduced pressure, followed by trituration or recrystallization to isolate the chloride salt.

Salt Metathesis to Hexafluorophosphate

The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) to enhance stability and solubility in nonpolar solvents.

Metathesis Protocol

  • Dissolution : The crude chloride salt is dissolved in minimal water.

  • Precipitation : Aqueous KPF₆ (1.1 equiv) is added dropwise, precipitating the hexafluorophosphate salt.

  • Purification : The product is filtered, washed with cold water, and dried under vacuum. Alternatively, extraction with ethyl acetate removes residual salts.

Critical Parameters :

  • Solubility : Hexafluorophosphate salts exhibit lower aqueous solubility than chlorides, ensuring high-yield precipitation.

  • Anion Exchange Efficiency : >95% conversion is typically achieved with stoichiometric KPF₆.

Structural and Reaction Optimization

Influence of Substituents on Yield

Variation in AldehydeReaction Time (h)Yield (%)Purity (%)
5-Methylpicolinaldehyde247899
Unsubstituted Picolinaldehyde486592

Data adapted from

The methyl group at position 5 enhances electronic stabilization of the cationic intermediate, reducing reaction time and improving yield. Steric hindrance from the 2,6-diisopropylphenyl group necessitates prolonged stirring (24–48 h) for complete cyclization.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CD₃CN):

    • δ 8.95 (s, 1H, imidazo-H), 7.82–7.75 (m, 2H, pyridine-H), 4.25 (s, 3H, N-CH₃), 2.91 (sept, 4H, iPr-CH), 1.32 (d, 24H, iPr-CH₃).

  • ¹⁹F NMR (282 MHz, CD₃CN): δ −70.2 (PF₆⁻).

  • HR-MS (ESI+): m/z calcd. for C₂₀H₂₅N₂⁺ [M−PF₆]⁻: 301.1912; found: 301.1909.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O gradient).

  • Elemental Analysis : C, 54.81%; H, 5.75%; N, 6.39% (calcd. for C₂₀H₂₅F₆N₂P).

Industrial-Scale Considerations

Cost-Efficiency Metrics

ParameterLab Scale (1 g)Pilot Scale (1 kg)
Total Yield78%72%
PF₆⁻ Recovery95%88%
Cycle Time (days)37

Data synthesized from

Recrystallization from ethanol/water mixtures (3:1 v/v) optimizes recovery at scale .

Chemical Reactions Analysis

Hydrosilylation Catalysis

This compound serves as a precursor for chiral NHC ligands in rhodium-catalyzed hydrosilylation reactions. Key findings include:

  • Reaction Scope : Effective for enantioselective hydrosilylation of aryl alkyl ketones, diaryl ketones, and heteroaromatic ketones (e.g., pyridyl, thiophenyl derivatives) .

  • Catalytic Performance :

    Substrate TypeYield (%)Enantiomeric Excess (ee, %)Conditions
    Acetophenone9592Rh(I)-NHC, 40°C, 24h
    2-Acetylthiophene9189Rh(I)-NHC, 40°C, 24h
    2-Acetylpyridine8885Rh(I)-NHC, 40°C, 24h
    Cyclohexyl phenyl ketone9390Rh(I)-NHC, 40°C, 24h
    Source : Adapted from Organometallics (2020) .
  • Mechanistic Insight : The steric bulk of the diisopropylphenyl groups enhances chiral induction by restricting rotational freedom in the transition state . The hexafluorophosphate counterion stabilizes the active Rh(I)-NHC complex, enabling high turnover numbers (TON > 500) .

Cross-Coupling Reactions

  • Buchwald-Hartwig Amination : Copper-NHC complexes derived from this precursor facilitate C–N bond formation in aryl halides, achieving yields >80% under mild conditions (e.g., 60°C, 12h) .

  • Suzuki-Miyaura Coupling : Palladium complexes with this NHC ligand exhibit stability in aqueous media, enabling coupling of aryl chlorides with arylboronic acids (TON ~1,000) .

Hydrogenation

  • Asymmetric Hydrogenation : Rhodium complexes catalyze the hydrogenation of α,β-unsaturated ketones with up to 95% ee, leveraging the rigid imidazo[1,5-a]pyridine backbone for stereocontrol .

Comparative Analysis with Related NHC Ligands

The steric and electronic properties of this compound distinguish it from other NHC precursors:

Ligand StructureCatalytic Activity (TON)Enantioselectivity (ee, %)Key Advantage
2-(2,6-Diisopropylphenyl)-5-Me 500–1,00085–93High steric bulk, thermal stability
2-(4-Isobutylphenyl)-5-Me300–60070–85Moderate solubility in polar solvents
2-(Phenyl)-5-Me100–30050–75Limited steric hindrance

Note : Data aggregated from Organometallics (2020) and patent EP2574187A1 .

Functional Group Compatibility

The compound’s derived NHC ligands tolerate diverse functional groups:

  • Electron-Withdrawing Groups : Nitriles, esters, and halides remain intact during catalysis .

  • Heterocycles : Pyridine, thiophene, and furan moieties do not inhibit catalytic activity .

  • Sterically Hindered Substrates : Bulky tert-butyl and naphthyl groups are efficiently hydrosilylated .

Stability and Handling

  • Thermal Stability : Decomposes above 200°C, making it suitable for high-temperature reactions .

  • Solubility : Highly soluble in dichloromethane, THF, and acetonitrile but insoluble in hexane .

Key Research Findings

  • The ligand’s chiral oxazoline auxiliary (introduced via microwave-assisted synthesis) is critical for enantioselectivity in asymmetric catalysis .

  • Rhodium-NHC complexes derived from this precursor outperform traditional phosphine ligands in hydrosilylation due to stronger metal-carbene bonding .

  • Patent EP2574187A1 highlights its utility in industrial-scale processes, such as squalane production via β-farnesene dimerization .

This compound’s versatility in asymmetric catalysis and compatibility with diverse substrates underscore its importance in modern synthetic chemistry. Its applications span pharmaceuticals, materials science, and industrial catalysis.

Scientific Research Applications

Scientific Research Applications

The primary applications of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate arise from its role as a precursor for generating NHCs. These applications include:

  • Catalysis : N-heterocyclic carbenes derived from this compound are used as ligands in various catalytic reactions, particularly in transition metal catalysis. They form stable complexes with metals such as palladium, platinum, and gold, enhancing catalytic activity compared to traditional phosphine ligands .
  • Organic Synthesis : The compound serves as a reagent in synthetic organic chemistry, facilitating reactions such as cross-coupling and C-H activation .
  • Material Science : Due to its unique electronic properties, this compound is explored for applications in materials science, particularly in the development of new materials with specific electronic or optical properties .

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Transition Metal Catalysis : A study demonstrated that NHCs derived from this compound significantly improved reaction rates in palladium-catalyzed cross-coupling reactions compared to traditional phosphine ligands. The enhanced stability and reactivity of the NHC complexes were attributed to the steric hindrance provided by the diisopropyl groups .
  • Synthesis of Gold Complexes : Research on gold complexes bearing NHC ligands based on imidazo frameworks showed promising luminescent properties. These complexes were synthesized using this compound as a precursor, demonstrating its utility in developing novel materials for optoelectronic applications .
  • Biological Activity : Preliminary studies have indicated that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. Ongoing research aims to explore its potential as an anti-cancer agent or in other therapeutic areas .

Mechanism of Action

The mechanism of action of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules:

Compound Name Key Structural Features Counterion Exact Mass (g/mol) Key Properties/Applications
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate Imidazo[1,5-a]pyridinium core, bulky aryl groups PF₆⁻ 438.142 High thermal stability, hydrophobic; used in catalysis
(Cobaltoceniumylamido)pyridinium hexafluorophosphate Cobalt-containing pyridinium, PF₆⁻ counterion PF₆⁻ N/A Electroactive, metal coordination; electrochemical applications
N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Pyrazole-quinazoline hybrid None Varies (~400–450) Antimicrobial activity; agricultural fungicides
N-(2,6-Difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide Triazolopyrimidine sulfonamide None N/A Herbicidal activity; reference standard
Key Observations:

Cationic Core: The target compound’s imidazo[1,5-a]pyridinium core differs from the cobaltoceniumylamido pyridinium in , which incorporates a cobalt metal center. This structural distinction confers electrochemical activity to the cobalt-containing compound but limits its stability under reducing conditions compared to the purely organic target compound .

Substituent Effects :

  • The 2,6-diisopropylphenyl group in the target compound provides steric shielding, which enhances stability against nucleophilic attack compared to smaller substituents (e.g., 2,6-difluorophenyl in ’s sulfonamide) .
  • The methyl group at position 5 on the imidazo[1,5-a]pyridinium ring increases hydrophobicity relative to unsubstituted analogs.

Counterion Role :

  • The PF₆⁻ counterion, shared with the cobaltoceniumylamido pyridinium in , ensures high solubility in polar aprotic solvents (e.g., acetonitrile) and stabilizes the cation through weak anion-cation interactions. Bond lengths for P–F in PF₆⁻ are consistent across compounds (1.572–1.599 Å) .

Physicochemical and Functional Comparisons

Thermal Stability:
  • The target compound’s bulky aryl groups and rigid heterocyclic system likely result in higher thermal stability (>250°C) compared to pyrazole-quinazoline derivatives (decomposition ~200°C) .
  • Cobalt-containing analogs () may exhibit lower thermal stability due to metal-ligand bond dissociation at elevated temperatures.
Solubility and Reactivity:
  • The PF₆⁻ counterion improves solubility in organic solvents, whereas sulfonamide derivatives () are more polar and water-soluble .
  • Steric hindrance from the diisopropylphenyl group reduces reactivity in nucleophilic substitution reactions compared to less hindered imidazolium salts.

Biological Activity

2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate (abbreviated as DPH-IMH) is a complex organic compound notable for its unique structure and potential biological applications. With a molecular formula of C20H25F6N2P and a molecular weight of 438.39 g/mol, this compound features an imidazo[1,5-a]pyridine core, which is significant in medicinal chemistry due to its diverse biological activities and potential in drug development .

Structural Characteristics

The compound's structure includes:

  • Imidazo[1,5-a]pyridine core : A scaffold known for its medicinal properties.
  • Hexafluorophosphate counterion : Enhances stability and solubility in various solvents.
  • Bulky diisopropylphenyl groups : These groups increase steric hindrance, potentially influencing the compound's reactivity and interaction with biological targets.

Anticancer Potential

Research indicates that derivatives of imidazo[1,5-a]pyridine, including DPH-IMH, exhibit promising anticancer properties. A study highlighted the role of N-heterocyclic carbenes (NHCs) derived from such compounds in enhancing catalytic activity against cancer cell lines. The ability of DPH-IMH to form stable complexes with transition metals allows it to act as an effective ligand in various catalytic processes .

The biological mechanisms through which DPH-IMH exerts its effects may involve:

  • Inhibition of key enzymes : Similar compounds have shown activity against topoisomerases, which are crucial for DNA replication and repair. This inhibition can lead to increased apoptosis in cancer cells .
  • Catalytic activity : The NHCs generated from DPH-IMH can facilitate reactions that produce cytotoxic agents against tumor cells.

Case Studies

Several studies have explored the biological implications of compounds structurally similar to DPH-IMH. For instance:

  • A study on 2,6-dithienyl-4-furyl pyridine derivatives demonstrated strong topoisomerase I inhibitory activity, suggesting that similar mechanisms may apply to DPH-IMH .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of DPH-IMH compared to related compounds:

Compound NameStructure FeaturesUnique Properties
DPH-IMHImidazo[1,5-a]pyridine core with diisopropyl groupsHigh stability and solubility; potential NHC ligand
2-(2,4-Dimethylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphateSimilar imidazo structure; different substituentsPotentially different reactivity profiles due to methyl groups
2-(Phenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphateLacks bulky diisopropyl groupsMay exhibit different steric effects and catalytic properties

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2,6-diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate?

A two-step approach is commonly employed:

Ligand precursor synthesis : Condensation of 2,6-diisopropylaniline with a pyridine-carbaldehyde derivative in methanol, catalyzed by formic acid, forms the imidazo[1,5-a]pyridinium core. This step requires precise stoichiometric control (e.g., 1:1 molar ratio of aldehyde to aniline) .

Counterion exchange : The chloride intermediate is treated with potassium hexafluorophosphate (KPF₆) in aqueous/organic biphasic conditions to yield the hexafluorophosphate salt. Purity is enhanced via recrystallization from acetonitrile or dichloromethane-diethyl ether mixtures.

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides bond lengths (e.g., C–N: 1.335–1.408 Å) and angles (e.g., Co–C–N: ~68.8°) .
  • NMR spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) verify aromatic proton environments (δ 6.8–8.2 ppm) and methyl/isopropyl group splitting patterns.
  • High-resolution mass spectrometry (HRMS) : Exact mass confirmation (calc. 438.1420 for C₂₃H₂₈N₂PF₆⁺) ensures molecular formula accuracy .

Q. What analytical methods are suitable for assessing purity and stability?

  • HPLC-UV : Use a C18 column with a buffer (e.g., ammonium acetate, pH 6.5) and acetonitrile gradient (10–90% over 20 min) .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C indicates thermal stability).
  • Hygroscopicity testing : Store under argon and assess mass change in humid environments (e.g., 40–80% RH).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s coordination geometry?

SCXRD reveals distortions in the imidazo[1,5-a]pyridinium core. For example:

Parameter Value Significance
Co–C bond lengths 1.572–1.599 ÅIndicates weak metal-ligand interactions
C–N–C angles 125.3–126.5°Confirms sp² hybridization
Dihedral angles 40.5–70.8°Highlights steric effects from isopropyl groups .

Refinement with SHELXL (using HKLF 4 format) and disorder modeling for hexafluorophosphate anions improves accuracy .

Q. How do solvent and temperature affect the compound’s reactivity in catalytic applications?

  • Solvent polarity : In polar aprotic solvents (e.g., DMF), the hexafluorophosphate ion dissociates, enhancing electrophilicity.
  • Temperature-dependent NMR : At 298 K vs. 233 K, coalescence of isopropyl proton signals indicates hindered rotation (ΔG‡ ≈ 60 kJ/mol).
  • Kinetic studies : Monitor reactions via in situ IR (e.g., C=O stretches at 1680–1720 cm⁻¹) under controlled temperatures (0–80°C) .

Q. What computational methods complement experimental data for electronic structure analysis?

  • DFT calculations : Use B3LYP/6-31G(d) to model frontier orbitals (HOMO-LUMO gap ~4.2 eV) and charge distribution on the imidazo[1,5-a]pyridinium core.
  • Molecular dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile) to predict solubility trends.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction mechanism proposals .

Q. How can contradictions in spectroscopic data be resolved?

  • Variable-temperature (VT) NMR : Resolve overlapping signals by cooling to 183 K (e.g., splitting of methyl groups at δ 1.2–1.5 ppm).
  • 2D-COSY and HSQC : Assign ambiguous peaks in crowded aromatic regions (δ 7.0–8.5 ppm).
  • ESI-MS/MS fragmentation : Compare experimental and theoretical fragment patterns to confirm regiochemistry .

Methodological Considerations Table

Technique Application Key Parameters
SCXRDStructural elucidationR-factor < 5%, θ range 2–30°
HPLC-UVPurity assessmentLOD: 0.1 µg/mL, LOQ: 0.3 µg/mL
TGA-DSCThermal stabilityHeating rate: 10°C/min under N₂
DFT/MD simulationsElectronic and solvation dynamicsSolvent model: SMD, basis set: 6-311++G(d,p)

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